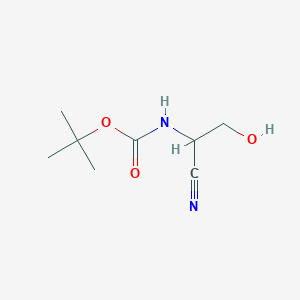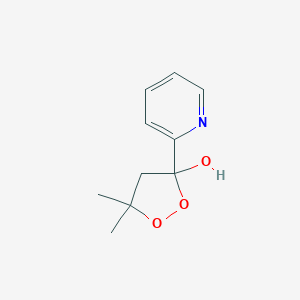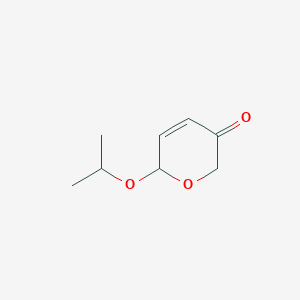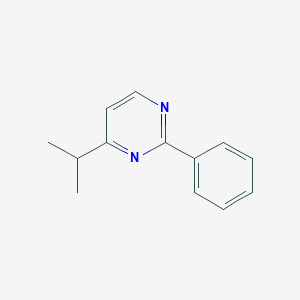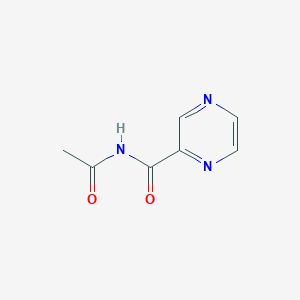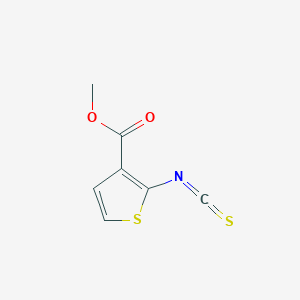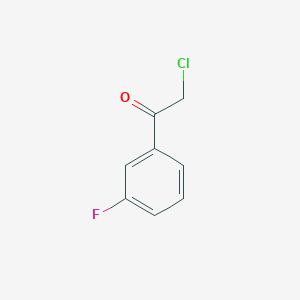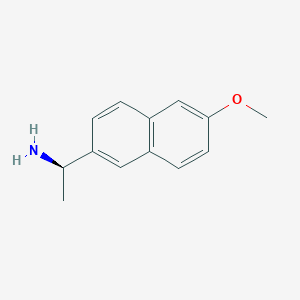
1-O-feruloyl-beta-D-glucose
Übersicht
Beschreibung
1-O-feruloyl-beta-D-glucose is a naturally occurring compound that is derived from glucose, a simple sugar that is a fundamental building block for many carbohydrates and biological molecules. While the provided papers do not directly discuss 1-O-feruloyl-beta-D-glucose, they do provide insights into the synthesis and characterization of related glucose derivatives, which can be informative for understanding the broader context of glucose modification and utilization in biological systems.
Synthesis Analysis
The synthesis of glucose derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the total synthesis of 1,3,6-trigalloyl-β-d-glucose, as reported in one of the papers, includes a regioselective benzylation, acetolysis, esterification, and selective hydrazinolysis to achieve the desired β-anomer . These methods highlight the intricate chemistry involved in modifying glucose molecules and could be relevant to the synthesis of 1-O-feruloyl-beta-D-glucose, which would similarly require careful manipulation of functional groups to attach the feruloyl moiety to the glucose core.
Molecular Structure Analysis
The molecular structure of glucose derivatives is critical to their function and reactivity. The synthesis of 1,3,6-trigalloyl-β-d-glucose results in a molecule with multiple galloyl groups attached to the glucose ring, which significantly alters its properties compared to the parent glucose molecule . The structure of 1-O-feruloyl-beta-D-glucose would similarly be characterized by the presence of a feruloyl group, which is a type of hydroxycinnamic acid, attached to the glucose molecule, likely impacting its reactivity and interaction with other biological molecules.
Chemical Reactions Analysis
The reactivity of glucose derivatives is largely determined by the functional groups attached to the glucose core. In the case of 1,3,6-trigalloyl-β-d-glucose, the presence of galloyl substituents allows for further chemical reactions, such as selective hydrazinolysis, which is used to convert a mixture of anomers into the targeted β-anomer . For 1-O-feruloyl-beta-D-glucose, the feruloyl group would introduce additional reactivity, potentially allowing for interactions with other phenolic compounds or enzymes that recognize hydroxycinnamic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of glucose derivatives are influenced by their molecular structure. For example, the introduction of galloyl groups in 1,3,6-trigalloyl-β-d-glucose alters its solubility, melting point, and potential for hydrogen bonding . Similarly, the attachment of a feruloyl group to glucose to form 1-O-feruloyl-beta-D-glucose would affect its solubility in water and organic solvents, its melting point, and its ability to form hydrogen bonds and other interactions with biological molecules.
Wissenschaftliche Forschungsanwendungen
Enzyme Function and Characterization
1-O-feruloyl-beta-D-glucose plays a significant role in enzymatic processes. It's involved in the oxidation of beta-D-glucose to gluconic acid, a critical reaction in various industries including chemical, pharmaceutical, and food industries. A study by Bankar et al. (2009) discusses the production, recovery, characterization, and applications of glucose oxidase, an enzyme that catalyzes this reaction.
Structural Analysis and Biochemistry
The structural aspects of 1-O-feruloyl-beta-D-glucose and its interactions with other molecules are of significant interest. For instance, Hecht et al. (1993) refined the crystal structure of glucose oxidase, which plays a crucial role in the oxidation of beta-D-glucose, providing insights into the molecular mechanisms of enzyme function.
Role in Plant Biology
In plant biology, 1-O-feruloyl-beta-D-glucose is integral to understanding the biochemical pathways. A study by Arnaldos et al. (2001) analyzed its content during strawberry callus culture, showing its correlation with plant growth and morphology. This indicates its potential role in plant development and secondary metabolite production.
Medical Research and Treatment
In medical research, 1-O-feruloyl-beta-D-glucose is explored for its potential therapeutic applications. For example, Drucker (2006) discusses the biology of incretin hormones, which are crucial in glucose metabolism and diabetes treatment. This research paves the way for developing new diabetes treatments.
Biochemical Genetics and Disease Research
The enzyme kinetics and biochemical genetics of glucokinase, which is involved in the sensing of glucose including derivatives like 1-O-feruloyl-beta-D-glucose, are crucial in understanding glucose homeostasis. Matschinsky et al. (1998) provide a comprehensive review of this aspect, highlighting its importance in diabetes research.
Nutritional Science and Food Technology
1-O-feruloyl-beta-D-glucose is also significant in nutritional science and food technology. Studies such as the one conducted by Colquhoun et al. (1994) have used NMR spectroscopy to identify feruloylated oligosaccharides in food substances, providing insights into the nutritional aspects of various foods.
Biotechnological Applications
In biotechnology, the role of 1-O-feruloyl-beta-D-glucose is explored for potential applications. For instance, Zhu and Ralph (2011) report the synthesis of 1-O-feruloyl and 1-O-sinapoyl glucopyranoses, highlighting its potential applications in studying the kinetics of plant processes like lignification.
Advanced Modeling and Drug Development
The development of advanced models for diseases such as diabetes involves understanding molecules like 1-O-feruloyl-beta-D-glucose. Rogal et al. (2019) discuss stem-cell-based organ-on-a-chip models for diabetes research, which could be crucial in developing new treatment options.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRQVQWBNRGGPK-PMQCXRHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289981 | |
| Record name | trans-p-Feruloyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-feruloyl-beta-D-glucose | |
CAS RN |
64625-37-2 | |
| Record name | trans-p-Feruloyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64625-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-p-Feruloyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



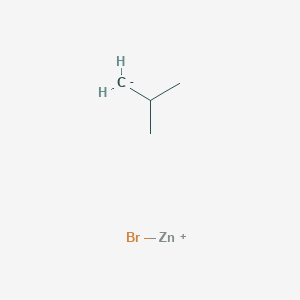
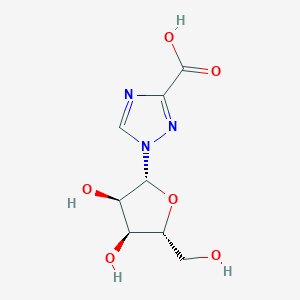
![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)
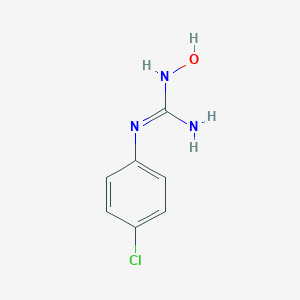
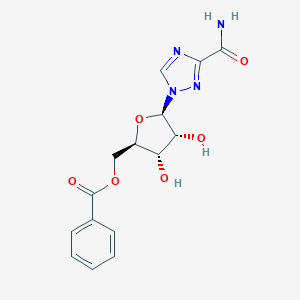
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)
